
3-chloro-N-(2-ethyl-6-methylphenyl)-6-fluoro-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(2-ethyl-6-methylphenyl)-6-fluoro-1-benzothiophene-2-carboxamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a benzothiophene core, a carboxamide group, and multiple substituents such as chlorine, ethyl, methyl, and fluorine.
Vorbereitungsmethoden
The synthesis of 3-chloro-N-(2-ethyl-6-methylphenyl)-6-fluoro-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene core and the introduction of the various substituents. The synthetic route may involve the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of Substituents: The chlorine, ethyl, methyl, and fluorine groups can be introduced through various substitution reactions.
Formation of the Carboxamide Group: This step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Analyse Chemischer Reaktionen
3-chloro-N-(2-ethyl-6-methylphenyl)-6-fluoro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acids and amines.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(2-ethyl-6-methylphenyl)-6-fluoro-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: It may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-chloro-N-(2-ethyl-6-methylphenyl)-6-fluoro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3-chloro-N-(2-ethyl-6-methylphenyl)-6-fluoro-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:
3-chloro-N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide: This compound has a similar structure but with a methoxy group instead of a fluorine atom.
2-chloro-N-(2-ethyl-6-methylphenyl)-3-methoxybenzamide: This compound has a similar structure but with a different position of the chlorine and methoxy groups.
3-chloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide: This compound has a similar structure but with a sulfonamide group instead of a carboxamide group.
Eigenschaften
Molekularformel |
C18H15ClFNOS |
|---|---|
Molekulargewicht |
347.8 g/mol |
IUPAC-Name |
3-chloro-N-(2-ethyl-6-methylphenyl)-6-fluoro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C18H15ClFNOS/c1-3-11-6-4-5-10(2)16(11)21-18(22)17-15(19)13-8-7-12(20)9-14(13)23-17/h4-9H,3H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
OOGBODJMLJNGBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC(=C1NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester](/img/structure/B13805361.png)
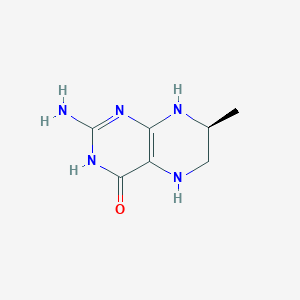
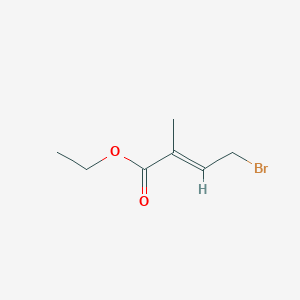
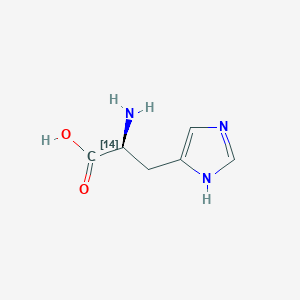
![Pyrazino[2,3-B]pyrazine, decahydro-1,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI)](/img/structure/B13805399.png)
![3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione](/img/structure/B13805403.png)

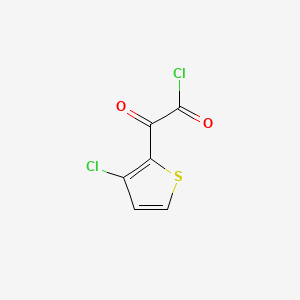
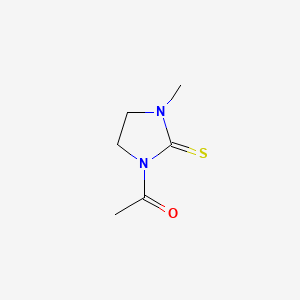
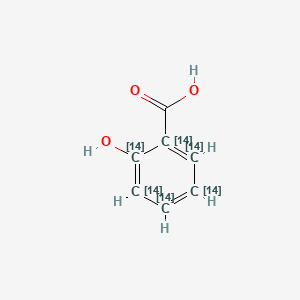
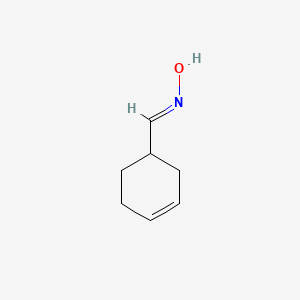
![3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B13805453.png)


